Perfluorovaleryl fluoride

Vue d'ensemble

Description

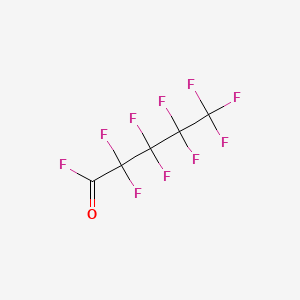

Perfluorovaleryl fluoride is a chemical compound . It is not intended for human or veterinary use and is used for research purposes. The molecular formula of this compound is C5F10O and it has a molecular weight of 266.04 g/mol .

Molecular Structure Analysis

This compound has a molecular structure represented by the formula C5F10O . Fluorine atoms bond with carbon atoms to create a highly stable chemical . This stability is what gives perfluorinated chemicals their distinct properties, providing strength, resilience, and durability to a variety of products .Applications De Recherche Scientifique

Environmental Studies and Public Health

- Perfluorooctanesulfonyl fluoride-based compounds, including perfluorovaleryl fluoride, are used in consumer products like carpets and textiles. These compounds can degrade into persistent metabolites accumulating in human and wildlife tissues. Studies have measured concentrations in human blood samples across various countries, highlighting global exposure and environmental persistence (Kannan et al., 2004).

Material Science and Engineering

- Fluoride-modification of dental titanium implants to improve bone growth and implant adhesion has been researched. Treatments with hydrofluoric acid create surfaces with better biocompatibility, highlighting the role of fluoride compounds in biomedical materials (Lamolle et al., 2009).

- Fluorinated polymers with short perfluorobutyl side chains are being developed as environmentally friendly alternatives for use in nonstick and self-cleaning applications. This research underlines the importance of perfluoroalkyl chains in creating advanced materials with specific properties (Jiang et al., 2016).

Analytical and Chemical Applications

- Research into the synthesis of fluorinated acrylate derivatives for textile applications demonstrates the versatile utility of perfluoroalkyl substances in creating high-performance fabrics (Ye et al., 2011).

- Studies on fluoride ion complexation and sensing using organoboron compounds show the practical applications of fluoride in health and environmental monitoring (Wade et al., 2010).

Environmental Treatment and Remediation

- Photoreductive defluorination of perfluorooctanoic acid in water has been investigated, offering insights into methods for treating water pollution caused by fluorinated compounds (Qu et al., 2010).

Electrochemical and Energy Applications

- Iron(III) fluorides have been researched for their use as positive electrodes in secondary cells, indicating the role of fluorides in energy storage technologies (Conte & Pinna, 2014).

Biomedical Research

- The effect of fluoride on microbial physiology, including its role in dental health and potential antimicrobial effects, is a significant area of research (Marquis et al., 2003).

Environmental Impact and Toxicology

- The toxicology of perfluorinated compounds, including their persistence in the environment and potential health effects, is a crucial research area. This includes studies on their bioaccumulation, environmental distribution, and impact on human health (Stahl et al., 2011).

Mécanisme D'action

Target of Action

Perfluorinated compounds (PFCs) are known to interact with various biological targets. They are chemically very stable and highly resistant to biological degradation . .

Mode of Action

Similarly, such low levels of fluoride are effective in reducing the dissolution of the calcified tissues .

Biochemical Pathways

Pfcs have been shown to affect the thyroid system, influence the calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation .

Pharmacokinetics

Fluorinated compounds are known to modulate several important properties including metabolism, pharmacokinetics, and ability to permeate biological tissues .

Result of Action

Pfcs have been associated with various toxic effects, including acute toxicity, subacute and subchronic toxicities, chronic toxicity including carcinogenesis, genotoxicity and epigenetic effects, reproductive and developmental toxicities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluorovaleryl fluoride. PFCs are extremely persistent in the environment due to the strength of the carbon/fluorine bond .

Safety and Hazards

Orientations Futures

The developing regulation around perfluoro-organics may extend to CF3 containing compounds . There remains a need for fluorinated surfactants in many industries to obtain the beneficial performance properties of these substances that cannot be achieved with other types of surfactants . Moreover, it discussed the current trends for detecting PFAS and utilizing advanced reduction processes and nanomaterial coupled with an advanced novel technique for remediation of PFAS .

Analyse Biochimique

Biochemical Properties

Perfluorovaleryl fluoride plays a significant role in biochemical reactions due to its strong electron-withdrawing properties. It interacts with various enzymes, proteins, and other biomolecules, often inhibiting their activity. For instance, this compound can inhibit enzymes involved in glycolysis by binding to their active sites and preventing substrate interaction . This inhibition can lead to a decrease in cellular energy production and metabolic flux.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to inhibit glycolysis, leading to reduced ATP production and altered cellular energetics . Additionally, it can affect gene expression by modulating transcription factors and signaling molecules, resulting in changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, inhibiting their activity or altering their function. For instance, this compound can inhibit the activity of glycolytic enzymes by binding to their active sites, preventing substrate interaction and subsequent catalytic activity . This inhibition can lead to a decrease in cellular energy production and metabolic flux. Additionally, this compound can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic flux . These changes can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal effects when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant toxicity, leading to adverse effects on cellular function and overall health . These effects can include enzyme inhibition, altered gene expression, and changes in metabolic flux. It is important to consider dosage effects when studying the biochemical properties of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to energy production and cellular metabolism. The compound can interact with enzymes and cofactors involved in glycolysis, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can affect other metabolic pathways by modulating the activity of key enzymes and signaling molecules, resulting in alterations in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in various cellular compartments, affecting its localization and activity.

Subcellular Localization

This compound can localize to specific subcellular compartments, influencing its activity and function. The compound can be targeted to specific organelles or cellular structures through interactions with targeting signals or post-translational modifications . For example, this compound can accumulate in the mitochondria, where it can inhibit key enzymes involved in energy production and metabolic flux. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and effects on cellular function.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F10O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFSXELMOQBMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9COF, C5F10O | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059917 | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-62-2 | |

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl fluoride, 2,2,3,3,4,4,5,5,5-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorovaleryl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluoropentanoyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WST35L3LEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that perfluoroalkanoyl halides, like Perfluoropentanoyl Fluoride, show a specific trend in halogen mobility during SN2 reactions. Could you elaborate on this trend and its significance?

A1: The research paper focuses on the kinetics of isopropanolysis reactions, a type of SN2 reaction, involving various acyl halides. It specifically states that perfluoroalkanoyl halides, including Perfluoropentanoyl Fluoride, exhibit a halogen mobility order of F < Cl < Br []. This means that in an SN2 reaction, bromine is the most easily displaced halogen, followed by chlorine, and lastly, fluorine being the least mobile. This observed trend aligns with established patterns in SN2 reactions at both saturated and aromatic carbon centers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B1362461.png)